Bromo-PEG2-acid acts as a heterobifunctional linker molecule for bioconjugation. This means it has two functional groups that can react with different types of molecules []. One end features a bromine (Br) group, which serves as a good leaving group for nucleophilic substitution reactions. The other end possesses a terminal carboxylic acid (COOH) group [, ].
The Br group readily reacts with nucleophilic groups, commonly found in biomolecules like proteins and antibodies. This allows for the attachment of Bromo-PEG2-acid to these biomolecules []. Meanwhile, the carboxylic acid group can form stable amide bonds with primary amine groups present in various molecules [, ]. This facilitates the conjugation of Bromo-PEG2-acid to other biomolecules or even small molecules containing amine functionalities [].
Due to its biocompatibility and efficient conjugation, Bromo-PEG2-acid finds applications in various research areas, including:
Beyond bioconjugation, Bromo-PEG2-acid serves as a versatile building block for synthesizing complex molecules with desired properties []. The presence of the PEG (polyethylene glycol) spacer in its structure offers several advantages:
Researchers can leverage Bromo-PEG2-acid's reactivity and PEG spacer to create:
Bromo-PEG2-acid is a polyethylene glycol derivative characterized by the presence of a bromide group and a terminal carboxylic acid. With a molecular formula of C7H13BrO4 and a molecular weight of approximately 241.1 g/mol, this compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds, often facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or dicyclohexylcarbodiimide .
Bromo-PEG2-acid itself doesn't have a specific biological mechanism of action. Its primary function lies in facilitating the conjugation of other molecules to biomolecules []. By attaching Bromo-PEG2-acid to a therapeutic drug, for example, researchers can improve the drug's water solubility, potentially enhancing its delivery and efficacy [].
The mechanism of action of the final conjugated molecule will depend on the specific biomolecule and the attached entity.
While specific biological activities of Bromo-PEG2-acid are not extensively documented, its role as a linker in drug delivery systems suggests potential applications in enhancing the pharmacokinetics and biodistribution of therapeutic agents. The hydrophilic nature of polyethylene glycol derivatives generally contributes to increased solubility and reduced immunogenicity when used in pharmaceutical formulations .
Bromo-PEG2-acid can be synthesized through several methods:
Bromo-PEG2-acid has several applications across various fields:
Interaction studies involving Bromo-PEG2-acid typically focus on its ability to form stable conjugates with proteins or other biomolecules. These studies often utilize techniques such as:
Bromo-PEG2-acid shares structural similarities with various other polyethylene glycol derivatives. Here are some comparable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Bromo-PEG2-bromide | Two bromides | More reactive due to two leaving groups |
Mal-PEG8-alcohol | Hydroxyl and maleimide | Used for thiol-specific conjugation |
Azido-PEG2-alcohol | Hydroxyl and azide | Useful for click chemistry applications |
Biotin-PEG12-Gly-Gly-Gly | Biotin and glycine | Enhances targeting capabilities in assays |
Bromo-PEG2-acid is unique due to its combination of a bromide leaving group and a terminal carboxylic acid, which allows for versatile applications in bioconjugation and drug delivery that may not be achievable with other similar compounds .
Bromo-PEG2-acid (3-(2-(2-bromoethoxy)ethoxy)propanoic acid) represents a crucial bifunctional polyethylene glycol derivative characterized by the molecular formula C7H13BrO4 and a molecular weight of 241.08 g/mol [3] [6] [7]. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound highly versatile for bioconjugation applications [6] [7]. The synthesis of Bromo-PEG2-acid involves strategic incorporation of the bromide functionality through well-established nucleophilic substitution methodologies.
The primary synthetic approach for bromide incorporation utilizes the stepwise elongation of polyethylene glycol chains through Williamson ether formation reactions [1] [4]. The process typically begins with triethylene glycol as the starting material, which undergoes selective bromination at one terminal position while preserving the hydroxyl functionality at the opposite end for subsequent carboxylic acid incorporation [5]. The bromination reaction proceeds under controlled conditions using phosphorus tribromide or hydrogen bromide in the presence of appropriate solvents such as dichloromethane or tetrahydrofuran .
Advanced synthetic protocols employ base-labile protecting groups to facilitate one-pot elongation approaches, significantly reducing the number of purification steps required [1] [4]. These methodologies utilize phenethyl protecting groups that can be removed under basic conditions using potassium hexamethyldisilazane, allowing for direct coupling reactions without intermediate isolation [1]. The deprotonation and coupling steps occur simultaneously, streamlining the overall synthetic process and improving yields [4].
Nucleophile Type | Reaction Conditions | Base Required | Yield Range (%) |
---|---|---|---|
Primary Amines | DMF/DMSO, RT, 2-12 hours | DIPEA, TEA | 70-90 |
Secondary Amines | DMF/DMSO, RT-40°C, 4-24 hours | DIPEA, TEA | 60-85 |
Thiols | DMF/DMSO, RT, 1-6 hours | DIPEA, K2CO3 | 75-95 |
Alcohols | DMF/DMSO, 40-60°C, 12-48 hours | NaH, K2CO3 | 50-75 |
Azides | DMF/DMSO, RT, 2-8 hours | DIPEA, TEA | 80-95 |
Imidazoles | DMF/DMSO, RT-40°C, 6-24 hours | DIPEA, K2CO3 | 65-85 |
The nucleophilic substitution reactions involving Bromo-PEG2-acid demonstrate excellent reactivity with various nucleophilic species [6] [7] . Primary amines react readily under mild conditions, typically requiring 2-12 hours at room temperature in dimethylformamide or dimethyl sulfoxide solvents [6] [7]. The presence of diisopropylethylamine or triethylamine as base catalysts facilitates the substitution process while preventing undesired side reactions . Thiol nucleophiles exhibit particularly high reactivity, often achieving yields exceeding 90% under optimized conditions [6] [7].
The carboxylic acid terminus of Bromo-PEG2-acid provides a versatile platform for amide bond formation with primary amine-containing molecules [6] [7] [19]. The functionalization strategies employ various coupling reagents to activate the carboxylic acid group, facilitating nucleophilic attack by amine substrates under mild reaction conditions [19]. The selection of appropriate coupling methodology depends on the specific substrate requirements, reaction scale, and desired product purity .
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with N-hydroxysuccinimide represents the most widely utilized coupling system for Bromo-PEG2-acid functionalization [6] [7] . This combination provides excellent yields ranging from 80-95% while maintaining mild reaction conditions that preserve sensitive functional groups [19]. The reaction typically proceeds in dimethylformamide or dichloromethane solvents at room temperature for 2-6 hours [6] [7]. The intermediate N-hydroxysuccinimide ester exhibits enhanced reactivity toward primary amines compared to the free carboxylic acid [19].
Coupling Method | Reaction Conditions | Amine Equivalent | Yield Range (%) | Advantages |
---|---|---|---|---|
EDC/NHS | DMF/DCM, RT, 2-6 hours | 1.1-2.0 | 80-95 | Mild conditions, high yield |
DCC/NHS | DCM, RT, 4-12 hours | 1.1-2.0 | 75-90 | Well-established method |
HATU | DMF, RT, 1-4 hours | 1.0-1.5 | 85-98 | High efficiency, minimal racemization |
PyBOP | DMF, RT, 2-8 hours | 1.0-1.5 | 80-95 | Good for hindered amines |
T3P | DCM/DMF, RT, 1-6 hours | 1.0-2.0 | 70-90 | Fast reaction, good yields |
CDI | DMF, RT-40°C, 6-24 hours | 1.0-1.5 | 60-85 | Simple workup |
Dicyclohexylcarbodiimide coupled with N-hydroxysuccinimide provides an alternative coupling strategy that has been extensively validated for polyethylene glycol derivatization [6] [7] [20]. This method requires slightly longer reaction times but offers excellent reproducibility and scalability for industrial applications [20]. The reaction proceeds through the formation of an O-acylisourea intermediate that rearranges to form the active ester [19].
Advanced coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate demonstrate superior efficiency for challenging substrates [7] . This reagent system achieves yields exceeding 95% while minimizing racemization of stereogenic centers in the amine component . The reaction proceeds rapidly, typically completing within 1-4 hours under ambient conditions [7].
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate represents another highly effective coupling reagent particularly suited for sterically hindered primary amines [2]. The phosphonium-based activation mechanism provides enhanced reactivity compared to carbodiimide-based systems [2]. Reaction times typically range from 2-8 hours in dimethylformamide solvent at room temperature [2].
The purification of Bromo-PEG2-acid and its derivatives requires specialized chromatographic techniques that account for the unique physicochemical properties of polyethylene glycol-containing compounds [10] [22] [27]. The hydrophilic nature of the polyethylene glycol spacer combined with the presence of both hydrophobic bromide and hydrophilic carboxylic acid functionalities necessitates careful selection of stationary and mobile phase systems [22] [27].
Flash column chromatography using silica gel stationary phases represents the most commonly employed purification method for laboratory-scale synthesis [23] [26]. The optimal mobile phase composition typically employs chloroform and methanol in ratios ranging from 10:1 to 5:1, depending on the specific substrate polarity [23]. For compounds containing free amino groups, the addition of 1% aqueous concentrated ammonia to the eluent prevents irreversible adsorption to the silica matrix [23]. Conversely, free carboxylic acid groups require the addition of 1-2% formic acid to achieve optimal separation [23].
Method | Mobile Phase/Eluent | Stationary Phase | Recovery (%) | Resolution |
---|---|---|---|---|
Flash Column Chromatography | CHCl3:MeOH (10:1 to 5:1) | Silica gel (40-63 μm) | 75-90 | Good |
Reverse Phase HPLC | Water:Acetonitrile gradient | C8/C18 column | 80-95 | Excellent |
Size Exclusion Chromatography | 10 mM NH4OAc, pH 6.7 | Sephacryl S-100/S-400 | 85-95 | Good |
Ion Exchange Chromatography | Phosphate buffer gradient | DEAE/CM Sepharose | 70-90 | Very Good |
Hydrophobic Interaction Chromatography | Ammonium sulfate gradient | Phenyl Sepharose | 75-85 | Good |
Solid Phase Extraction | MeOH/Water | C18 cartridge | 80-95 | Moderate |
Reverse phase high-performance liquid chromatography provides superior resolution for analytical and preparative applications [10] [14] [22]. C8 and C18 stationary phases demonstrate excellent selectivity for polyethylene glycol derivatives when employed with water-acetonitrile gradient systems [14] [22]. The incorporation of 0.1% formic acid in the mobile phase enhances peak shape and separation efficiency [14]. Detection limits as low as 5 μg/mL can be achieved using ultraviolet detection at 210 nm [22].
Size exclusion chromatography offers valuable separation capabilities based on molecular size differences [10] [14]. Sephacryl S-100 and S-400 gel matrices provide effective separation of Bromo-PEG2-acid from higher molecular weight impurities and unreacted starting materials [10]. The technique employs volatile mobile phases such as 10 mM ammonium acetate at pH 6.7, facilitating subsequent solvent removal [14]. Recovery rates typically exceed 85% while maintaining excellent product integrity [10].
Ion exchange chromatography exploits the ionizable carboxylic acid functionality for selective purification [10]. Diethylaminoethyl and carboxymethyl sepharose matrices provide complementary separation mechanisms depending on the pH conditions employed [10]. The technique demonstrates particular utility for separating positional isomers and removing ionic impurities [10]. Gradient elution using phosphate buffer systems achieves optimal resolution while maintaining biological compatibility [10].
Solid phase extraction using C18 cartridges provides a rapid and cost-effective purification approach for routine applications [22]. The method selectively retains polar contaminants while allowing Bromo-PEG2-acid to elute under mild conditions [22]. Recovery rates ranging from 80-95% can be achieved with minimal sample manipulation [22]. The technique proves particularly valuable for removing inorganic salts and low molecular weight impurities [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment for Bromo-PEG2-acid [34] [35]. The technique exploits the unique chemical environments of protons and carbon atoms within the molecule to generate characteristic spectroscopic signatures [34]. Proton nuclear magnetic resonance spectroscopy demonstrates particular utility due to the large number of spectroscopically equivalent protons in the polyethylene glycol backbone [35].
The ¹H nuclear magnetic resonance spectrum of Bromo-PEG2-acid exhibits distinctive resonances that enable unambiguous structural identification [34] [35]. The polyethylene glycol backbone protons appear as a complex multiplet in the 3.4-3.8 ppm region, integrating for eight protons [34] [35]. The brominated ethyl group generates a characteristic triplet at 3.8-4.0 ppm with a coupling constant of 6.5 Hz, integrating for two protons [34] [35]. The methylene group adjacent to the carboxylic acid appears as a triplet at 2.6-2.8 ppm with J = 6.8 Hz [34] [35].
NMR Type | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Coupling (Hz) |
---|---|---|---|---|
¹H NMR | 3.4-3.8 | Multiplet (m) | 8H (-OCH2CH2O-) | Complex |
¹H NMR | 3.8-4.0 | Triplet (t) | 2H (-CH2Br) | J = 6.5 |
¹H NMR | 2.6-2.8 | Triplet (t) | 2H (-CH2COOH) | J = 6.8 |
¹H NMR | 4.1-4.3 | Triplet (t) | 2H (-OCH2CH2Br) | J = 6.5 |
¹H NMR | 10.5-12.0 | Broad singlet (br s) | 1H (-COOH) | N/A |
¹³C NMR | 30.2 | Singlet | C-Br | N/A |
¹³C NMR | 69.8 | Singlet | PEG carbons | N/A |
¹³C NMR | 70.6 | Singlet | PEG carbons | N/A |
¹³C NMR | 35.8 | Singlet | CH2COOH | N/A |
¹³C NMR | 172.5 | Singlet | C=O | N/A |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shift analysis [34]. The carbonyl carbon of the carboxylic acid group appears at 172.5 ppm, confirming the presence of the acid functionality [34]. The polyethylene glycol carbons generate characteristic resonances at 69.8 and 70.6 ppm [34] [35]. The brominated carbon exhibits a distinctive upfield shift to 30.2 ppm due to the heavy atom effect [34].
Mass spectrometry analysis employs various ionization techniques to generate molecular ions and characteristic fragmentation patterns [14] [25]. Electrospray ionization in positive mode typically produces protonated molecular ions [M+H]⁺ at m/z 242.1 [14] [25]. Negative mode ionization generates deprotonated molecules [M-H]⁻ at m/z 240.1 [14] [25]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry produces sodium adduct ions [M+Na]⁺ at m/z 264.1 [14] [25].
Ionization Method | Molecular Ion [M] | Base Peak (m/z) | Fragment Ions (m/z) | Sensitivity | Matrix/Conditions |
---|---|---|---|---|---|
ESI-MS (Positive) | [M+H]⁺ = 242.1 | 242.1 | 161.0, 117.0, 89.0 | High | MeOH/0.1% FA |
ESI-MS (Negative) | [M-H]⁻ = 240.1 | 240.1 | 196.1, 152.1, 108.1 | High | MeOH/0.1% NH4OH |
MALDI-TOF-MS | [M+Na]⁺ = 264.1 | 264.1 | 240.1, 196.1, 152.1 | Moderate | DHB matrix |
APCI-MS (Positive) | [M+H]⁺ = 242.1 | 242.1 | 224.1, 161.0, 117.0 | Good | MeOH/0.1% FA |
EI-MS | M⁺- = 241.1 | 161.0 | 161.0, 117.0, 89.0, 45.0 | Low | 70 eV |
Fragmentation analysis reveals characteristic loss patterns that confirm structural integrity [14] [25]. The base peak at m/z 161.0 corresponds to loss of the brominated ethyl fragment (81 mass units) from the molecular ion [14]. Secondary fragmentation generates ions at m/z 117.0 and 89.0, representing sequential losses of ethylene oxide units from the polyethylene glycol chain [14] [25]. The presence of these characteristic fragments provides definitive confirmation of successful synthesis [14].
Quantitative nuclear magnetic resonance spectroscopy enables precise determination of compound purity and concentration [35]. The technique exploits the narrow line width and distinct chemical shift of polyethylene glycol protons to achieve detection limits as low as 10 μg/mL in complex biological matrices [35]. The method demonstrates particular utility for pharmacokinetic studies and quality control applications where accurate quantification is essential [35].